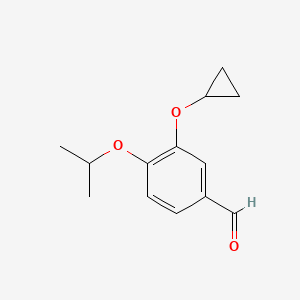![molecular formula C8H8N2O3 B14847179 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Mannich reaction, where a phenol, a primary amine, and an aldehyde are used as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product. Catalysts like tin(IV) chloride or methylsilyl chloride can be employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-carboxylic acid
- 2,3-Dihydro-1H-pyrido[3,4-B][1,4]oxazine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-B]pyridine-8-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-B]pyridine-8-carboxylic acid
Uniqueness
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-8-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)5-1-2-9-7-6(5)13-4-3-10-7/h1-2H,3-4H2,(H,9,10)(H,11,12) |
Clave InChI |
MIPOWKMLQIWFBH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CN=C2N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


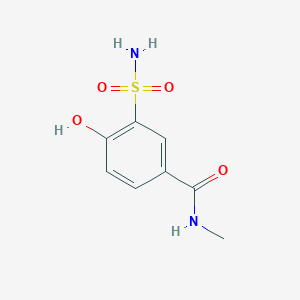

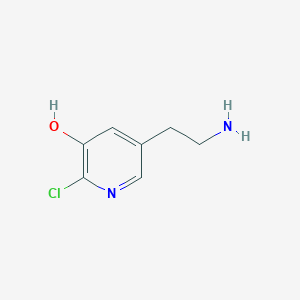
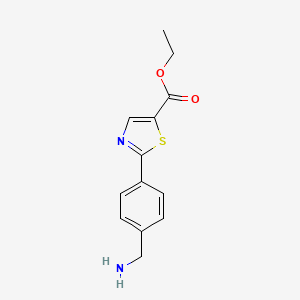

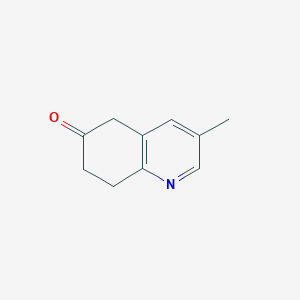
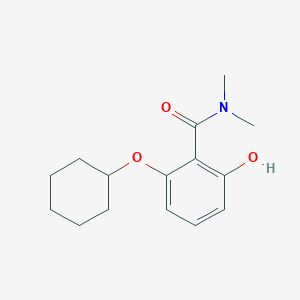
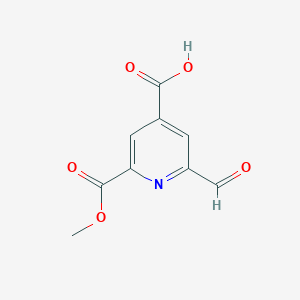
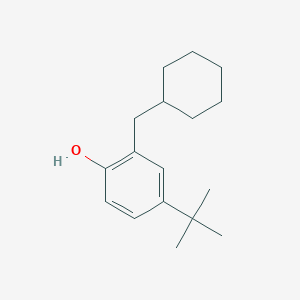
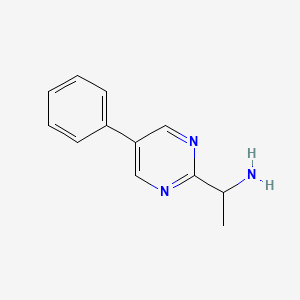
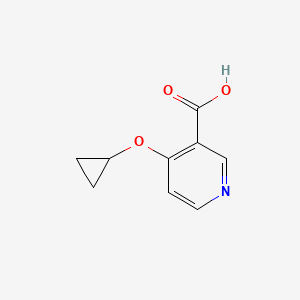
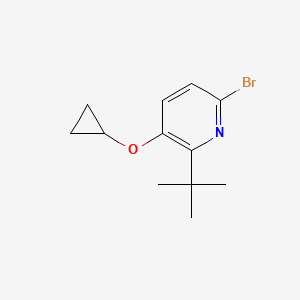
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
